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Introduction
Cholangiocarcinoma (CCA), a malignancy of the bile ducts, presents a significant therapeutic

challenge. A subset of intrahepatic cholangiocarcinoma (iCCA) is driven by genetic alterations

in the Fibroblast Growth Factor Receptor 2 (FGFR2) gene, with fusions being present in 10-

15% of cases.[1] The development of pan-FGFR inhibitors such as pemigatinib, infigratinib,

and futibatinib has marked a significant advancement in treating FGFR2-driven cancers,

offering clinical benefits to patients with locally advanced or metastatic cholangiocarcinoma

harboring FGFR2 fusions or rearrangements.[1] However, the efficacy of these therapies is

often limited by the emergence of acquired resistance mutations within the FGFR2 kinase

domain.[1] TYRA-200 is a novel, orally administered, potent FGFR1/2/3 inhibitor specifically

designed to address this unmet clinical need by targeting both wild-type FGFR2 and a broad

spectrum of clinically identified resistance mutations.[1] This document provides a

comprehensive technical overview of the preclinical data and ongoing clinical development of

TYRA-200 in the context of cholangiocarcinoma research.

Mechanism of Action
TYRA-200 is a covalent inhibitor that targets the ATP-binding pocket of the FGFR kinase

domain. Its structure has been optimized through a structure-guided approach to accommodate

the conformational changes induced by resistance mutations, thereby maintaining potent
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inhibitory activity. TYRA-200 demonstrates high selectivity for FGFR1/2/3 while sparing

FGFR4, which may translate to a more favorable safety profile.

The primary mechanism of TYRA-200 involves the inhibition of downstream signaling pathways

mediated by FGFR2. In cancers with FGFR2 alterations, constitutive activation of the receptor

leads to the activation of key signaling cascades, including the RAS-MAPK and PI3K-AKT

pathways, which drive cell proliferation, survival, and angiogenesis. By blocking the kinase

activity of FGFR2, TYRA-200 effectively abrogates these downstream signals, leading to tumor

growth inhibition.

A critical feature of TYRA-200 is its potent activity against acquired resistance mutations that

render first-generation FGFR inhibitors ineffective. These mutations often occur at the

"gatekeeper" residue (e.g., V565F/L) or the "molecular brake" (e.g., N550H/K). TYRA-200's

design allows it to maintain binding affinity and inhibitory potency against these and other

clinically relevant mutations.
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Caption: Simplified FGFR2 signaling pathway and the inhibitory action of TYRA-200.
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Quantitative Data
In Vitro Potency of TYRA-200
The preclinical efficacy of TYRA-200 has been demonstrated through various in vitro assays,

showcasing its potent inhibitory activity against wild-type and mutated FGFR2.

Target IC50 (nM)

Enzymatic Assays

Wild-Type FGFR2 0.47

Wild-Type FGFR3 0.66

Wild-Type FGFR1 1.8

Wild-Type FGFR4 30.5

Cellular Assays (Ba/F3)

Wild-Type FGFR2 3.0

FGFR2 V565F (Gatekeeper) 27

FGFR2 N550K (Molecular Brake) 11

Cellular Assays (Cancer Cell Lines)

SNU-16 (FGFR2 amplified) 9.7

AN3CA (FGFR2 amplified, N550K) 11

Data compiled from publicly available poster presentations. IC50 values represent the

concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of TYRA-200 have been partially

disclosed in scientific presentations. The following summarizes the available information.

Enzymatic Assays
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Objective: To determine the half-maximal inhibitory concentration (IC50) of TYRA-200
against various FGFR kinases.

Methodology: Enzymatic IC50 measurements were conducted at Reaction Biology Corp. All

experiments were performed under identical conditions and tested in duplicate. The specific

kinase panel and substrate concentrations are proprietary to the testing service.

Cellular Viability Assays
Objective: To assess the effect of TYRA-200 on the viability of cancer cell lines with different

FGFR2 statuses.

Cell Lines: Ba/F3 cells engineered to express various FGFR2 mutations, SNU-16 (gastric

cancer with FGFR2 amplification), and AN3CA (endometrial cancer with FGFR2 amplification

and N550K mutation) were utilized.

Protocol:

Cells were plated and allowed to settle overnight to reach approximately 60-70%

confluency.

Cells were treated with a range of concentrations of TYRA-200 or vehicle control.

The duration of treatment was cell line-dependent, varying from 72 to 120 hours.

Cell viability was assessed using the Cell Titer-Glo® 2.0 Assay (Promega).

IC50 values were calculated from the dose-response curves and were averaged from

three independent experiments.

In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of TYRA-200 in animal models of

cholangiocarcinoma.

Animal Models: Mice were inoculated with either Ba/F3 cells expressing the FGFR2 V565F

gatekeeper mutation or with AN3CA cells.
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Treatment: Mice were dosed orally with either vehicle, TYRA-200, or a comparator drug

(futibatinib).

Outcome Measures: Tumor volume was measured over time to assess tumor growth

inhibition.
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Caption: Preclinical to clinical development workflow for TYRA-200.
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Clinical Development in Cholangiocarcinoma
TYRA-200 is currently being evaluated in a multi-center, open-label, Phase 1 clinical trial

designated SURF201 (NCT06160752).

Study Title: Study in Previously Treated and Resistant FGFR2+ Cholangiocarcinoma and

Other Advanced Solid Tumors.

Primary Objectives: To determine the optimal and maximum tolerated dose (MTD) and the

recommended Phase 2 dose (RP2D) of TYRA-200, and to evaluate its safety, tolerability,

and pharmacokinetics.

Secondary Objective: To evaluate the preliminary anti-tumor activity of TYRA-200.

Patient Population: The study is enrolling adults with unresectable locally

advanced/metastatic intrahepatic cholangiocarcinoma and other advanced solid tumors with

activating FGFR2 gene alterations who have been previously treated with an FGFR inhibitor.

The first patient in the SURF201 study was dosed in late 2023. This trial represents a crucial

step in evaluating the clinical potential of TYRA-200 as a second-line therapy for patients with

FGFR2-altered cholangiocarcinoma who have developed resistance to currently approved

FGFR inhibitors.
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Caption: TYRA-200 overcomes acquired resistance to first-generation FGFR inhibitors.

Conclusion
TYRA-200 is a promising next-generation pan-FGFR inhibitor with a well-defined mechanism of

action tailored to overcome the challenge of acquired resistance in FGFR2-driven

cholangiocarcinoma. Preclinical data have demonstrated its potent and selective activity

against both wild-type and a range of clinically relevant mutant forms of FGFR2. The ongoing

Phase 1 clinical trial, SURF201, will provide critical insights into the safety, tolerability, and

preliminary efficacy of TYRA-200 in a patient population with a high unmet medical need. The

findings from this study will be instrumental in defining the future role of TYRA-200 in the

evolving treatment landscape of cholangiocarcinoma.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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